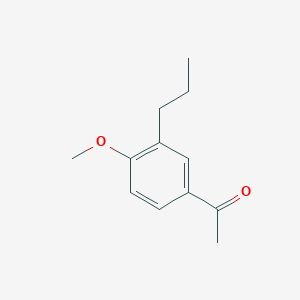

Ethanone, 1-(4-methoxy-3-propylphenyl)-

Description

Ethanone, 1-(4-methoxy-3-propylphenyl)- is a substituted acetophenone derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para position (C4) and a propyl (-CH₂CH₂CH₃) group at the meta position (C3), with an acetyl (-COCH₃) group at C1. Substituted acetophenones are widely studied for their roles in pharmaceuticals, fragrances, and organic synthesis due to their electron-deficient aromatic systems and ketone functionality.

Properties

CAS No. |

100256-35-7 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(4-methoxy-3-propylphenyl)ethanone |

InChI |

InChI=1S/C12H16O2/c1-4-5-11-8-10(9(2)13)6-7-12(11)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

SCLUPMQCUCAMRO-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1)C(=O)C)OC |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for Substituted Ethanones

*Estimated based on structural analogs.

Structural and Functional Differences

Substituent Effects on Reactivity: Ethanone, 1-(4-methoxy-3-propylphenyl)-: The methoxy group is electron-donating, activating the ring toward electrophilic substitution, while the bulky propyl group may sterically hinder reactions at C3. The acetyl group directs further substitution to the ortho/para positions . 1-(2-Chlorophenyl)ethanone : The electron-withdrawing Cl group deactivates the ring, making it less reactive toward electrophiles. This compound is notable for its use in tear gas formulations due to its volatility and irritant properties. 1-(3-Methylbenzofuran-2-yl)ethanone : The benzofuran ring introduces conjugated π-systems, enhancing stability and contributing to its use in perfumery.

Physicochemical Properties: Boiling Points/Solubility: Chlorinated derivatives (e.g., 1-(2-chlorophenyl)ethanone) exhibit higher polarity and lower volatility compared to methoxy/propyl-substituted analogs. The benzofuran derivative’s fused ring system likely increases melting points . Hydrogen Bonding: The hydroxyl and amino groups in 4-IHPPA enable hydrogen bonding, increasing solubility in polar solvents compared to the methoxy/propyl variant.

Applications: Pharmaceutical Potential: 4-IHPPA’s isopropylamino and hydroxypropoxy groups suggest β-adrenergic receptor affinity, akin to propranolol derivatives . In contrast, the methoxy/propyl variant lacks such functional groups, limiting direct pharmacological utility. Industrial Use: The chloro derivative’s irritant properties contrast with the fragrance applications of the benzofuran analog .

Research Findings

- Synthetic Challenges : Introducing both methoxy and propyl groups on the phenyl ring requires careful regioselective synthesis to avoid competing reactions, as seen in analogous compounds .

- Spectroscopic Data : NMR shifts for methoxy (~3.8 ppm) and propyl (~0.9–1.6 ppm) groups in related compounds align with predicted environments for the target molecule .

- Thermal Stability: Propyl-substituted acetophenones generally decompose above 200°C, whereas halogenated analogs (e.g., 2-chloro) show lower thermal stability due to C-Cl bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.